Kgp-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

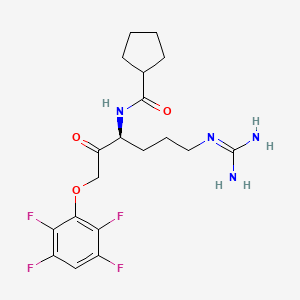

C19H24F4N4O3 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide |

InChI |

InChI=1S/C19H24F4N4O3/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26)/t13-/m0/s1 |

InChI Key |

KGRLRBFIDBTADP-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F |

Canonical SMILES |

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Kgp-IN-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Kgp-IN-1, a small molecule inhibitor targeting proteases from the bacterium Porphyromonas gingivalis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, identified as Compound 13-R in patent WO2017201322A1, is a potent inhibitor of arginine-specific cysteine proteases, known as gingipains (Rgp), from the periodontal pathogen Porphyromonas gingivalis. Despite its common designation as "this compound," which would imply specificity for lysine-specific gingipain (Kgp), evidence from the foundational patent explicitly categorizes it as an Rgp inhibitor . Its primary mechanism of action involves the attenuation of the proteolytic activity of Rgp, thereby mitigating the virulence of P. gingivalis. This inhibition has been demonstrated to protect host proteins, such as collagen, from degradation.

Target Specificity and Mechanism of Action

The nomenclature of this compound has led to some confusion regarding its precise molecular target. However, patent WO2017201322A1, the source from which this compound is extracted, clarifies this ambiguity. Within this patent, the compound designated as "Compound 13-R" is explicitly described and tested as an inhibitor of arginine-specific gingipains (Rgp).

Gingipains are critical virulence factors for P. gingivalis, enabling the bacterium to acquire nutrients, evade the host immune system, and destroy host tissues. There are two major types of gingipains: arginine-specific (RgpA and RgpB) and lysine-specific (Kgp). This compound (Compound 13-R) selectively targets the Rgp proteases.

The proposed mechanism of action is the direct binding of this compound to the active site of Rgp, preventing the protease from cleaving its target substrates at arginine residues. This inhibition disrupts key pathogenic processes of P. gingivalis.

A significant consequence of Rgp inhibition by this compound is the protection of host extracellular matrix proteins. An experiment detailed in patent WO2017201322A1 demonstrated that in the presence of 50 µM of Compound 13-R, the degradation of human collagen by the secreted proteases in P. gingivalis culture supernatant was effectively prevented.

Quantitative Data

Currently, specific quantitative inhibition constants such as IC50 or K_i_ values for this compound (Compound 13-R) are not publicly available in the reviewed literature. The primary available data point is the effective concentration for the inhibition of collagen degradation.

| Compound | Target | Assay | Concentration | Outcome | Source |

| This compound (Compound 13-R) | Rgp | Collagen Degradation Assay | 50 µM | Prevention of human collagen degradation | WO2017201322A1 |

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Gingipain-Mediated Tissue Destruction

Caption: Inhibition of Rgp-mediated collagen degradation by this compound.

Experimental Workflow for Assessing Gingipain Inhibition

Caption: Workflow for Collagen Degradation Inhibition Assay.

Experimental Protocols

Gingipain Activity Assay (General Protocol)

This protocol is a general method for determining the inhibitory activity of compounds against gingipains and can be adapted for this compound.

Materials:

-

Purified Rgp or P. gingivalis culture supernatant

-

Chromogenic or fluorogenic substrate specific for Rgp (e.g., N-α-Benzoyl-L-arginine-p-nitroanilide for chromogenic assays)

-

Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6

-

Reducing agent: 10 mM L-cysteine (to activate the cysteine protease)

-

This compound (Compound 13-R) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of this compound at various concentrations in the assay buffer.

-

In a 96-well plate, add the purified Rgp enzyme or culture supernatant.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the Rgp-specific substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis. The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the control.

Collagen Degradation Inhibition Assay (Protocol based on Patent WO2017201322A1)

This protocol is designed to assess the ability of this compound to prevent the degradation of human collagen by P. gingivalis proteases.

Materials:

-

P. gingivalis culture

-

Human collagen (10 µg per reaction)

-

This compound (Compound 13-R) (50 µM)

-

Reaction Buffer: 20 mM sodium phosphate buffer, pH 7.5, containing 5 mM cysteine

-

Centrifugation and concentration devices

-

SDS-PAGE equipment and reagents

-

Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

-

Preparation of P. gingivalis Supernatant:

-

Culture P. gingivalis to the exponential growth phase.

-

Centrifuge the culture to pellet the bacteria.

-

Collect the supernatant, which contains the secreted gingipains.

-

Concentrate the supernatant using appropriate centrifugal filter units. Determine the protein concentration of the concentrated supernatant.

-

-

Inhibition Reaction:

-

Set up reaction mixtures containing:

-

Control: 10 µg human collagen and 0.6 µg of the concentrated P. gingivalis supernatant in reaction buffer.

-

Inhibition: 10 µg human collagen, 0.6 µg of the concentrated supernatant, and 50 µM this compound in reaction buffer.

-

-

Incubate the reaction mixtures for 1 hour at 37°C.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample loading buffer.

-

Separate the reaction products on a polyacrylamide gel using SDS-PAGE.

-

Stain the gel with a protein stain to visualize the collagen bands.

-

Expected Outcome: The control lane will show faint or no intact collagen bands due to degradation. The lane with this compound will show a prominent band corresponding to intact collagen, demonstrating the inhibitory effect of the compound.

-

Conclusion

This compound (Compound 13-R) is a specific inhibitor of arginine-specific gingipains (Rgp) from P. gingivalis. Its mechanism of action centers on the direct inhibition of Rgp's proteolytic activity, which plays a crucial role in the virulence of this periodontal pathogen. The demonstrated ability of this compound to prevent the degradation of host proteins like collagen underscores its therapeutic potential in mitigating the tissue-destructive effects of P. gingivalis infections. Further research is warranted to elucidate its precise binding kinetics and in vivo efficacy.

An In-Depth Technical Guide to Kgp-IN-1: A Potent Arginine-Specific Gingipain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride is a potent and selective small molecule inhibitor of arginine-specific gingipains (Rgps), a class of cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis.[1][2] Gingipains are critical virulence factors that play a significant role in the progression of periodontal disease by degrading host tissues and dysregulating the host immune response.[2] Recent research has also implicated P. gingivalis and its gingipains in the pathogenesis of other systemic diseases, including Alzheimer's disease.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also identified as compound 13-R in patent WO2017201322A1, possesses a complex chemical structure designed for specific interaction with the active site of arginine-specific gingipains.[1]

Table 1: Chemical and Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide hydrochloride | [2] |

| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ | MedChemExpress |

| Molecular Weight | 468.87 g/mol | MedChemExpress |

| Canonical SMILES | C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | MedChemExpress |

| Isomeric SMILES | C1CCC(C1)C(=O)N--INVALID-LINK--C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | MedChemExpress |

| InChI Key | KGRLRBFIDBTADP-ZDUSSCGKSA-N | [2] |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of arginine-specific gingipains (RgpA and RgpB) from P. gingivalis.[1][2] These enzymes are crucial for the bacterium's survival and pathogenesis, involved in nutrient acquisition, tissue destruction, and evasion of the host's immune system.

The pathogenic mechanism of gingipains involves the degradation of a wide range of host proteins, including cytokines, immunoglobulins, and components of the complement system. This proteolytic activity disrupts the normal inflammatory response, leading to chronic inflammation and tissue damage characteristic of periodontitis.[4][5][6] Gingipains have also been shown to activate the p38α MAPK signal transduction pathway, further promoting a pro-inflammatory response in host cells.[4]

This compound presumably binds to the active site of Rgp, blocking its catalytic activity and thereby preventing the downstream pathological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. smolecule.com [smolecule.com]

- 3. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]

- 6. Frontiers | Pathogenesis of Important Virulence Factors of Porphyromonas gingivalis via Toll-Like Receptors [frontiersin.org]

Kgp-IN-1 discovery and development history

An In-Depth Technical Guide to the Discovery and Development of Gingipain Inhibitors: Featuring Atuzaginstat (COR388) and the Putative Inhibitor Kgp-IN-1

Introduction

Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, has been implicated in a range of systemic diseases, including Alzheimer's disease and cardiovascular conditions. Central to its pathogenicity are the gingipains, a class of cysteine proteases that are critical for the bacterium's survival, virulence, and ability to evade the host immune system. Gingipains are categorized into arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) proteases. Their pivotal role in disease has made them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development of gingipain inhibitors, with a focus on the clinically evaluated compound atuzaginstat (COR388) and referencing the putative inhibitor this compound.

This compound: An Arginine-Specific Gingipain Inhibitor

This compound has been identified as an arginine-specific gingipain (Rgp) inhibitor.[1][2] It is referenced as compound 13-R in patent WO2017201322A1.[1][2] Despite its name suggesting lysine-specific gingipain (Kgp) inhibition, publicly available information and supplier data clarify its activity against Rgp.[1][2] While the patent discloses its chemical structure, detailed quantitative data on its biological activity, synthesis, and in vivo efficacy are not extensively available in peer-reviewed literature.

Atuzaginstat (COR388): A Case Study in Gingipain Inhibitor Development

Atuzaginstat (COR388) is a potent, selective, and orally bioavailable small-molecule inhibitor of lysine-specific gingipain (Kgp).[3] Developed by Cortexyme, it has progressed to Phase 2/3 clinical trials for the treatment of mild to moderate Alzheimer's disease.[4]

Discovery and Synthesis

The development of atuzaginstat was driven by the hypothesis that P. gingivalis infection of the brain is a causative factor in Alzheimer's disease. The therapeutic strategy was to inhibit gingipains to block the neurotoxic effects of the bacterium. Atuzaginstat was designed as a covalent inhibitor that irreversibly binds to the active site of Kgp.[3]

Synthesis: The synthesis of atuzaginstat and similar gingipain inhibitors typically involves multi-step organic synthesis protocols. While the specific proprietary details for atuzaginstat are not fully public, the synthesis of similar peptide-based inhibitors often involves standard peptide coupling techniques and the introduction of a reactive "warhead" group that covalently modifies the catalytic cysteine of the gingipain.

Mechanism of Action

Atuzaginstat is a covalent inhibitor that targets the catalytic cysteine residue in the active site of Kgp.[3] This irreversible binding permanently inactivates the enzyme, thereby neutralizing its proteolytic activity. This prevents the degradation of host proteins, reduces the bacterial load, and helps to normalize the host's immune response.[3]

Preclinical Development

Biochemical and Cellular Assays:

Atuzaginstat has demonstrated high potency in biochemical assays, with an IC50 of <50 pM for Kgp.[3] Preclinical studies have shown its ability to penetrate and disrupt P. gingivalis biofilms, a key feature for efficacy as biofilms are notoriously resistant to traditional antibiotics.[5] In cellular assays, atuzaginstat has been shown to protect host cells from gingipain-induced toxicity.

In Vivo Studies:

In animal models, atuzaginstat has shown significant efficacy. In a mouse model of periodontitis, oral administration of atuzaginstat reversed alveolar bone loss following P. gingivalis infection.[5] In a naturally occurring aged dog model of periodontitis, atuzaginstat also demonstrated efficacy in reducing oral infection.[5] In mouse models of Alzheimer's disease, oral P. gingivalis infection led to bacterial DNA in the brain, increased Aβ42 production, and neuroinflammation, all of which were reduced by atuzaginstat.[6]

Clinical Development

Atuzaginstat entered a Phase 2/3 clinical trial (the GAIN trial) for mild to moderate Alzheimer's disease.[6][7] The trial investigated the efficacy and safety of atuzaginstat in this patient population. While the trial did not meet its co-primary endpoints in the overall study population, a prespecified subgroup analysis of patients with detectable P. gingivalis DNA in their saliva at baseline showed a trend towards cognitive improvement.[6] The most common treatment-related adverse events were gastrointestinal.[6] However, the development of atuzaginstat has been impacted by observations of hepatic adverse effects.[4]

Other Notable Gingipain Inhibitors

The KYT series of inhibitors are well-characterized peptide-based inhibitors that have been instrumental in preclinical research.

-

KYT-1: A potent and selective inhibitor of arginine-specific gingipains (Rgps).[8]

-

KYT-36: A potent and selective inhibitor of lysine-specific gingipain (Kgp) with a Ki of 0.27 nM.[9] It has been shown to be bioavailable and effective in vivo, preventing Kgp-triggered vascular permeability in guinea pigs.[9][10]

-

KYT-41: A dual inhibitor targeting both Rgp and Kgp, with Ki values of 40 nM and 0.27 nM, respectively.[8]

Quantitative Data Summary

| Inhibitor | Target | Potency (Ki/IC50) | Key Findings |

| Atuzaginstat (COR388) | Kgp | IC50 <50 pM[3] | Orally bioavailable, brain penetrant; reduced bacterial load and neuroinflammation in animal models; Phase 2/3 clinical trial in Alzheimer's disease showed potential efficacy in a subgroup with P. gingivalis infection.[3][6] |

| This compound | Rgp | Not publicly available | Identified as compound 13-R in patent WO2017201322A1.[1][2] |

| KYT-1 | Rgp | Ki in the subnanomolar range[8] | Potent and selective Rgp inhibitor used extensively in preclinical research. |

| KYT-36 | Kgp | Ki = 0.27 nM[9] | Potent, selective, and bioavailable Kgp inhibitor; effective in in vivo models of vascular permeability.[9][10] |

| KYT-41 | Rgp and Kgp | Ki = 40 nM (Rgp), 0.27 nM (Kgp)[8] | Dual inhibitor with in vivo efficacy in a beagle dog periodontitis model.[8] |

Experimental Protocols

Gingipain Activity Assay (Biochemical)

This assay measures the enzymatic activity of gingipains and the inhibitory effect of compounds.

-

Enzyme and Substrate Preparation: Purified Rgp or Kgp is used. A chromogenic or fluorogenic substrate specific for each enzyme is prepared (e.g., N-α-benzoyl-L-arginine-p-nitroanilide for Rgp, and acetyl-L-lysine-p-nitroanilide for Kgp).[11][12]

-

Assay Buffer: A typical buffer is 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6, supplemented with a reducing agent like 10 mM L-cysteine to maintain the active state of the cysteine protease.[13][14]

-

Inhibition Assay: The enzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes at 37°C).[14]

-

Reaction Initiation and Measurement: The substrate is added to the enzyme-inhibitor mixture. The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.[11][13]

-

Data Analysis: The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Assay for Cytokine Expression

This assay assesses the effect of gingipain inhibitors on the inflammatory response of host cells.

-

Cell Culture: Human cells, such as telomerase-immortalized gingival keratinocytes (TIGKs) or monocyte-derived macrophages, are cultured to confluence in appropriate media.[15]

-

Stimulation: Cells are stimulated with purified gingipains or live P. gingivalis in the presence or absence of the inhibitor for a specific duration (e.g., 6 hours).[15]

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines (e.g., IL-6, TNF-α) by ELISA. The cells are lysed to extract RNA for gene expression analysis by qPCR.[15]

-

Analysis: The levels of cytokine secretion and gene expression are compared between treated and untreated groups to determine the inhibitor's effect on the inflammatory response.

Signaling Pathways and Visualizations

Gingipains can modulate several host cell signaling pathways to promote inflammation and evade the immune response. Key pathways include the p38 mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling pathways.[16][17][18]

Gingipain-Induced p38 MAPK Signaling Pathway

References

- 1. Intracellular Porphyromonas gingivalis Promotes the Proliferation of Colorectal Cancer Cells via the MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Atuzaginstat | C19H25F3N2O3 | CID 134347893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KYT-36 | gingipain K inhibitor | Probechem Biochemicals [probechem.com]

- 10. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteolytic Activity-Independent Activation of the Immune Response by Gingipains from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 18. Attenuation of the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway by Porphyromonas gingivalis Gingipains RgpA, RgpB, and Kgp - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lysine-Specific Gingipain (Kgp) in Porphyromonas gingivalis Virulence and the Therapeutic Potential of its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, expresses a formidable arsenal of virulence factors, among which the cysteine proteases known as gingipains are paramount. The lysine-specific gingipain (Kgp) is a particularly critical contributor to the bacterium's pathogenicity, playing a central role in nutrient acquisition, tissue destruction, and evasion of the host immune system. This technical guide provides a comprehensive overview of the multifaceted role of Kgp in P. gingivalis virulence. It details the molecular mechanisms by which Kgp contributes to disease, summarizes quantitative data on potent and selective inhibitors, and provides detailed experimental protocols for their characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for periodontal and associated systemic diseases.

A Note on the Inhibitor "Kgp-IN-1": Initial investigation for this guide began with a focus on a compound designated "this compound". However, publicly available data from chemical suppliers identify this compound as an arginine-specific gingipain (Rgp) inhibitor, originating from patent WO2017201322A1. This contradicts the "Kgp" nomenclature. The patent itself describes various gingipain inhibitors without specific details on a compound named "this compound". Due to this ambiguity and the lack of specific scientific literature, this guide will instead focus on well-characterized, selective inhibitors of Kgp to provide a robust and accurate technical overview of the field.

The Central Role of Kgp in Porphyromonas gingivalis Virulence

Porphyromonas gingivalis is a Gram-negative anaerobic bacterium strongly implicated in the pathogenesis of chronic periodontitis, a destructive inflammatory disease of the tooth-supporting tissues.[1] The virulence of P. gingivalis is multifactorial, involving adhesins, lipopolysaccharide (LPS), and a capsule.[2] However, the proteolytic activity of gingipains, particularly Kgp, is considered a major driver of its pathogenic potential.[3][4]

Kgp is a cysteine protease with strict specificity for cleaving proteins on the C-terminal side of lysine residues.[3] This activity is crucial for several aspects of the bacterium's survival and virulence:

-

Nutrient Acquisition: As an asaccharolytic bacterium, P. gingivalis relies on the degradation of host proteins for nutrients. Kgp plays a vital role in breaking down proteins into smaller peptides for bacterial metabolism.[4]

-

Tissue Destruction: Kgp contributes directly to the breakdown of host tissues by degrading components of the extracellular matrix and cell-cell junctions.[4]

-

Immune Evasion: Kgp is instrumental in the bacterium's ability to evade the host immune response. It can degrade a wide range of host defense proteins, including cytokines, immunoglobulins, and complement components.[4][5] This disruption of the immune system creates a favorable environment for the persistence of P. gingivalis and other pathogenic bacteria within the periodontal pocket.[6][7]

The critical role of Kgp in the virulence of P. gingivalis makes it an attractive target for the development of novel therapeutics to treat periodontitis.[3][8]

Quantitative Data on Selective Kgp and Dual Gingipain Inhibitors

The development of potent and selective inhibitors of Kgp is a key strategy for mitigating the virulence of P. gingivalis. Several small molecule inhibitors have been developed and characterized, demonstrating the therapeutic potential of targeting this enzyme. Below is a summary of quantitative data for some of the most well-documented inhibitors.

| Inhibitor | Target(s) | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference(s) |

| COR388 (Atuzaginstat) | Kgp | Not explicitly reported, but potent inhibitor | Not explicitly reported, but effective in reducing Kgp activity in vivo | [9][10][11][12] |

| KYT-36 | Kgp | 10⁻¹⁰ to 10⁻¹¹ M | 1 x 10⁻⁹ M | [13][14][15] |

| KYT-41 | Rgp and Kgp | Rgp: 40 nM, Kgp: 0.27 nM | Not explicitly reported | [16][17][18] |

Experimental Protocols

The characterization of Kgp inhibitors requires a suite of in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

Gingipain Activity Assay (In Vitro)

This assay measures the enzymatic activity of Kgp and the inhibitory potential of test compounds using a fluorogenic or chromogenic substrate.

Materials:

-

Purified Kgp enzyme.

-

Assay buffer (e.g., 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl₂, 10 mM L-cysteine, pH 7.5).[19]

-

Fluorogenic or chromogenic substrate specific for Kgp (e.g., Ac-Lys-pNA - Acetyl-Lysine-p-nitroanilide).[20]

-

Test inhibitor compound.

-

96-well microplate reader.

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a pre-determined amount of purified Kgp to each well.

-

Add the serially diluted inhibitor to the wells and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the Kgp-specific substrate to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.[21]

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Epithelial Cell Invasion Assay (Cell-Based)

This assay assesses the ability of a Kgp inhibitor to reduce the invasion of host cells by P. gingivalis.

Materials:

-

Human gingival epithelial cells (e.g., HOK, TIGK) or other suitable cell lines (e.g., KB cells).[22][23][24]

-

Cell culture medium (e.g., DMEM) with and without antibiotics.

-

P. gingivalis culture.

-

Test inhibitor compound.

-

Antibiotics (e.g., gentamicin, metronidazole) to kill extracellular bacteria.[23]

-

Lysis buffer (e.g., sterile distilled water).

-

Blood agar plates.

Procedure:

-

Seed epithelial cells in 24-well plates and grow to confluence.

-

Pre-treat the P. gingivalis culture with various concentrations of the test inhibitor for a specified time.

-

Wash the epithelial cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cell monolayers with the pre-treated P. gingivalis at a defined multiplicity of infection (MOI) for a set incubation period (e.g., 90 minutes).[22]

-

After incubation, wash the wells with PBS to remove non-adherent bacteria.

-

Add fresh cell culture medium containing antibiotics (e.g., 300 µg/mL gentamicin and 200 µg/mL metronidazole) and incubate for 1 hour to kill any remaining extracellular bacteria.[23]

-

Wash the cells again with PBS and then lyse the cells with sterile distilled water to release the intracellular bacteria.

-

Perform serial dilutions of the cell lysates and plate on blood agar plates.

-

Incubate the plates under anaerobic conditions and count the colony-forming units (CFUs) to determine the number of invasive bacteria.

-

Compare the number of CFUs from inhibitor-treated groups to the untreated control to determine the effect of the inhibitor on bacterial invasion.

Murine Model of Periodontitis (In Vivo)

Animal models are crucial for evaluating the in vivo efficacy of Kgp inhibitors in preventing or treating periodontitis. The ligature-induced periodontitis model in mice is commonly used.[25][26][27]

Materials:

-

Mice (e.g., C57BL/6).

-

Silk ligatures (e.g., 5-0).

-

P. gingivalis culture for ligature inoculation.

-

Test inhibitor compound formulated for in vivo administration (e.g., oral gavage).

-

Anesthesia.

-

Micro-computed tomography (micro-CT) scanner for bone loss analysis.

-

Histology equipment.

Procedure:

-

Anesthetize the mice.

-

Place a silk ligature soaked in a P. gingivalis culture around a maxillary molar (e.g., the second molar).[26]

-

Administer the test inhibitor or vehicle control to the mice daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 18 days).[25]

-

At the end of the study period, euthanize the mice and collect the maxillae.

-

Analyze alveolar bone loss around the ligated tooth using micro-CT.

-

Process the gingival tissues for histological analysis to assess inflammation and tissue destruction.

-

Compare the extent of bone loss and inflammation in the inhibitor-treated group to the vehicle control group to determine the therapeutic efficacy of the inhibitor.

Visualizing Mechanisms and Workflows

Signaling Pathway Disruption by P. gingivalis Gingipains

P. gingivalis gingipains, with a focus on Kgp, disrupt host cell signaling pathways to evade the immune response and promote inflammation. The following diagram illustrates a generalized pathway of this disruption.

Caption: Disruption of host signaling by P. gingivalis gingipains.

Experimental Workflow for Kgp Inhibitor Characterization

The following diagram outlines a typical workflow for the screening and characterization of novel Kgp inhibitors.

Caption: Workflow for Kgp inhibitor screening and characterization.

Logical Relationship: Kgp Inhibition and Virulence Attenuation

This diagram illustrates the logical flow from the inhibition of Kgp to the overall reduction in P. gingivalis virulence.

Caption: Kgp inhibition leads to reduced P. gingivalis virulence.

Conclusion and Future Directions

The lysine-specific gingipain, Kgp, is a critical virulence factor of Porphyromonas gingivalis and a highly promising target for the development of novel therapeutics against periodontitis. The data presented in this guide for selective inhibitors such as COR388 and KYT-36, as well as the dual inhibitor KYT-41, underscore the potential of this approach. The detailed experimental protocols provided herein offer a framework for the continued discovery and characterization of new and improved Kgp inhibitors. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to enhance their therapeutic index and clinical applicability. A deeper understanding of the complex interplay between gingipains and the host immune system will further aid in the development of targeted therapies to combat this pervasive and debilitating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. journalofbabylon.com [journalofbabylon.com]

- 3. researchgate.net [researchgate.net]

- 4. Local and Systemic Effects of Porphyromonas gingivalis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Porphyromonas gingivalis and its Virulence factors in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Porphyromonas gingivalis virulence factors involved in subversion of leukocytes and microbial dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breaking bad: Manipulation of the host response by Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. neurologylive.com [neurologylive.com]

- 11. Despite new biomarker data for AD drug COR388, clinical efficacy remains unproven - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. Inhibitors of bacterial protease enzymes for periodontal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Simple Protocol for Zymogram-Based Isolation and Characterization of Gingipains from Porphyromonas gingivalis: The Causative Agent of Periodontitis [mdpi.com]

- 21. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Characterization of Porphyromonas gingivalis-Induced Degradation of Epithelial Cell Junctional Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Porphyromonas gingivalis Gingipains and Adhesion to Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | A Simplified and Effective Method for Generation of Experimental Murine Periodontitis Model [frontiersin.org]

A Deep Dive into Arginine Gingipain Inhibitors: A Technical Guide for Drug Discovery

November 2025

Abstract

Arginine gingipains (Rgps), a class of cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis, are critical virulence factors implicated in the pathogenesis of periodontitis and have been linked to a growing number of systemic diseases, including Alzheimer's disease and cardiovascular disease.[1][2] These enzymes, primarily RgpA and RgpB, play a crucial role in nutrient acquisition, tissue destruction, and evasion of the host immune system by degrading a wide range of host proteins.[3][4] Consequently, the inhibition of Rgps has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive review of the current literature on arginine gingipain inhibitors, detailing their quantitative data, the experimental protocols for their evaluation, and the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively working in this field.

Introduction to Arginine Gingipains

Porphyromonas gingivalis, a Gram-negative anaerobic bacterium, is a major contributor to the development of chronic periodontitis.[5][6] Its pathogenicity is largely attributed to the secretion of potent proteolytic enzymes known as gingipains.[3] Gingipains are classified into two main types based on their cleavage specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp).[7] Rgps cleave proteins at the C-terminal side of arginine residues and are considered key virulence factors.[5] They are involved in various pathogenic processes, including the degradation of host tissues, dysregulation of the inflammatory response, and disruption of the host's immune surveillance.[3][8] The strong association of Rgps with disease progression has positioned them as attractive targets for therapeutic intervention.[9][10]

Arginine Gingipain Inhibitors: A Quantitative Overview

A variety of molecules, ranging from natural products to synthetic compounds and peptides, have been investigated for their ability to inhibit Rgp activity. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A summary of the quantitative data for notable Rgp inhibitors is presented in Table 1.

| Inhibitor | Type | Target | IC50 | Ki | Reference |

| Malabaricone C | Natural Product (from nutmeg) | Rgp | 0.7 µg/mL | - | [11] |

| Doxycycline | Antibiotic | Arginine-specific gingipains | 3 µM | - | [11] |

| Benzamidine Derivatives | Synthetic Small Molecule | HRgpA and RgpB | - | 30 µM (best inhibitor) | [12][13] |

| Histatin 5 | Salivary Peptide | Rgps | 0.57 µM (for MMP-2), 0.25 µM (for MMP-9) | 15 µM | [14] |

| KYT-1 | Synthetic Peptide Analog | Rgp | - | 10⁻¹¹ to 10⁻¹⁰ M | [4] |

| KYT-41 | Synthetic Peptide Analog (Dual Inhibitor) | Rgp and Kgp | - | 40 nM (for Rgp), 0.27 nM (for Kgp) | [14] |

| COR286 | Synthetic Small Molecule | RgpB | - | - | [15] |

| Sanggenol A | Natural Product (Prenylated Flavonoid) | Rgp | - | - | [16] |

| Cranberry NDM | Natural Product (Polyphenols) | Rgp and Kgp | ~1 µg/mL (for cell-associated gingipain) | - | [14] |

Table 1: Quantitative Data for Arginine Gingipain Inhibitors

Experimental Protocols for Evaluating Rgp Inhibitors

The evaluation of potential Rgp inhibitors involves a series of in vitro and cell-based assays to determine their inhibitory activity and mechanism of action.

Gingipain Activity Assay (Fluorogenic Substrate)

This is a common method to measure the enzymatic activity of gingipains and the potency of inhibitors.

-

Enzyme Preparation: Purified RgpA or RgpB is obtained from P. gingivalis cultures.[15] The concentration of active enzyme is determined by active site titration.[8]

-

Assay Buffer: A typical buffer consists of 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl2, and 10 mM cysteine, at pH 7.5.[15] Cysteine is included to maintain the reduced (active) state of the cysteine protease.[16]

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period at 37°C.

-

Substrate Addition: A fluorogenic substrate specific for Rgp, such as Boc-Phe-Ser-Arg-MCA, is added to the mixture.

-

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Cytotoxicity and Protection

These assays assess the ability of inhibitors to protect host cells from P. gingivalis-induced toxicity.

-

Cell Culture: Human cell lines, such as gingival fibroblasts or neuroblastoma cells (e.g., SH-SY5Y), are cultured under standard conditions.[15]

-

Infection/Toxin Challenge: Cells are exposed to live P. gingivalis or purified gingipains in the presence or absence of the test inhibitors.[15]

-

Viability Assessment: Cell viability is measured using assays like the AlamarBlue assay, which quantifies metabolic activity.[15]

-

Data Analysis: The dose-dependent protection provided by the inhibitor is determined by comparing the viability of treated and untreated cells.

Whole-Cell Gingipain Activity Assay

This assay measures the total gingipain activity associated with intact bacterial cells.

-

Bacterial Suspension: A stock suspension of P. gingivalis is prepared.

-

Incubation: The bacterial suspension is incubated with a buffer containing L-cysteine to ensure the gingipains are in their active form.[16]

-

Substrate Addition: A specific fluorogenic substrate for Rgp is added.

-

Fluorescence Measurement: The proteolytic activity is measured as the rate of fluorescence increase.

-

Inhibitor Testing: To test inhibitors, they are pre-incubated with the bacterial suspension before the addition of the substrate.

Signaling Pathways Modulated by Arginine Gingipains

Arginine gingipains disrupt host cellular functions by degrading a multitude of proteins, thereby interfering with critical signaling pathways.

Disruption of Host-Cell Signaling and Immune Evasion

Rgps can degrade various cell receptors and extracellular matrix components, leading to the disruption of normal cellular signaling and tissue integrity.[5][11] This proteolytic activity is a key mechanism for immune evasion, as gingipains can degrade cytokines, immunoglobulins, and components of the complement system.[3][4]

References

- 1. US10906881B2 - Inhibitors of arginine gingipain - Google Patents [patents.google.com]

- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gosset.ai [gosset.ai]

- 7. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational Study of the Inhibition of RgpB Gingipain, a Promising Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases [frontiersin.org]

- 12. Inhibition of Arginine Gingipains (RgpB and HRgpA) with Benzamidine Inhibitors: Zinc Increases Inhibitory Potency | Semantic Scholar [semanticscholar.org]

- 13. Inhibition of arginine gingipains (RgpB and HRgpA) with benzamidine inhibitors: zinc increases inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. irispublishers.com [irispublishers.com]

Unraveling Kgp-IN-1: A Technical Primer for Periodontal Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Periodontal disease, a chronic inflammatory condition affecting the supporting structures of the teeth, is primarily driven by the dysbiotic oral microbiome, in which Porphyromonas gingivalis is a keystone pathogen. A major virulence factor of this bacterium is a family of cysteine proteases known as gingipains. This technical guide focuses on Kgp-IN-1, a potent inhibitor of arginine-specific gingipains (Rgp), offering a comprehensive overview of its characteristics, mechanism of action, and its potential in periodontal disease research.

Core Concepts: Gingipains and Their Inhibition

Gingipains are crucial for the survival and pathogenicity of P. gingivalis. They are broadly classified into two types based on their substrate specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp). These enzymes are responsible for a multitude of pathogenic processes, including the degradation of host tissues, dysregulation of the host immune response, and nutrient acquisition for the bacterium.

Inhibition of gingipain activity is a promising therapeutic strategy for managing periodontal disease. By neutralizing these key virulence factors, it is possible to reduce tissue destruction and inflammation, and shift the oral microbiome towards a healthier state.

This compound: An Arginine-Specific Gingipain Inhibitor

This compound, also identified as compound 13-R in patent WO2017201322A1, is a potent inhibitor of arginine-specific gingipains (Rgp).[1][2][3][4] Despite its name suggesting action on lysine-specific gingipain (Kgp), evidence from its originating patent points to its activity against Rgp.[1][2] This distinction is critical for designing and interpreting experiments in periodontal disease research.

Mechanism of Action

This compound functions by selectively binding to and inhibiting the activity of arginine-specific gingipains.[2][3] These enzymes are pivotal in the breakdown of host proteins, contributing significantly to the tissue destruction observed in periodontitis.[2] By blocking Rgp, this compound can prevent this degradation, thereby mitigating the progression of the disease.[2]

The diagram below illustrates the proposed mechanism of action for an Rgp inhibitor like this compound in the context of periodontal disease.

Quantitative Data

While the patent for this compound (Compound 13-R) indicates a general IC50 range of 0.001 nM to 500 nM for the compounds of the invention, a specific IC50 value for this compound against Rgp has not been publicly disclosed.[1] One study within the patent demonstrated that at a concentration of 50 µM, Compound 13-R inhibited the degradation of human collagen by P. gingivalis supernatant.[1]

For the purpose of providing a comparative context, the table below summarizes publicly available quantitative data for other well-characterized Rgp inhibitors.

| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |

| This compound (Compound 13-R) | Rgp | Not Specified | Collagen Degradation Assay (50 µM) | [1] |

| KYT-1 | Rgp | IC50: 2 x 10⁻⁹ M | Fluorescent Assay | [5] |

| Leupeptin | Rgp | IC50: 2 x 10⁻⁸ M | Fluorescent Assay | [5] |

| PPACK | Rgp | IC50: 2 x 10⁻⁹ M | Fluorescent Assay | [5] |

Note: The data for KYT-1, Leupeptin, and PPACK are provided as representative examples of Rgp inhibitor potency and were not generated for this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not yet available in peer-reviewed literature. However, based on standard methodologies for evaluating Rgp inhibitors, the following protocols can be adapted.

Arginine-Specific Gingipain (Rgp) Inhibition Assay

This assay is fundamental to determining the inhibitory potency (e.g., IC50) of a compound against Rgp.

Objective: To quantify the inhibition of Rgp enzymatic activity by this compound.

Materials:

-

Purified RgpB enzyme

-

Fluorogenic or chromogenic Rgp substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide - BApNA)

-

Assay Buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the purified RgpB enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (enzyme only) and a negative control (buffer only).

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Rgp substrate to all wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay: Inhibition of Host Cell Damage

This type of assay assesses the ability of an inhibitor to protect host cells from the detrimental effects of P. gingivalis.

Objective: To evaluate the protective effect of this compound on human gingival fibroblasts (HGFs) or other relevant cell lines exposed to P. gingivalis.

Materials:

-

Human Gingival Fibroblasts (HGFs)

-

Cell culture medium and supplements

-

P. gingivalis culture

-

This compound

-

Cell viability assay kit (e.g., MTT, LDH release assay)

-

Cytokine ELISA kits (e.g., for IL-6, IL-8, TNF-α)

Procedure:

-

Culture HGFs to confluence in multi-well plates.

-

Pre-treat the HGFs with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Infect the pre-treated HGFs with a culture of P. gingivalis at a specific multiplicity of infection (MOI).

-

Include control groups: untreated cells, cells treated with this compound only, and cells infected with P. gingivalis only.

-

After an incubation period (e.g., 24 hours), assess cell viability using a chosen assay.

-

Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines using ELISA.

-

Analyze the data to determine the dose-dependent protective effect of this compound.

Signaling Pathways

The inhibition of Rgp by compounds like this compound is expected to modulate host cell signaling pathways that are typically dysregulated by P. gingivalis. While specific studies on this compound's effects on signaling are pending, the known interactions of gingipains with host cells suggest potential areas of impact. For instance, gingipains are known to degrade signaling molecules and receptors, leading to altered inflammatory responses.

The diagram below depicts a simplified representation of a pro-inflammatory signaling pathway often activated by P. gingivalis and the potential point of intervention for an Rgp inhibitor.

Conclusion and Future Directions

This compound (Compound 13-R) represents a promising tool for the research of arginine-specific gingipain functions in the pathogenesis of periodontal disease. As an Rgp inhibitor, it has the potential to mitigate the direct tissue-damaging effects of P. gingivalis and modulate the host inflammatory response.

Further research is imperative to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

Determination of specific IC50 and Ki values for this compound against purified RgpA and RgpB.

-

In-depth studies on its mechanism of action , including its effects on various host cell signaling pathways.

-

Evaluation of its efficacy in animal models of periodontitis to assess its impact on alveolar bone loss and inflammation in vivo.

-

Pharmacokinetic and toxicological studies to determine its suitability for further drug development.

This technical guide provides a foundational understanding of this compound for the scientific community. As more research becomes available, a clearer picture of its role in combating periodontal disease will emerge, potentially paving the way for novel therapeutic interventions.

References

Investigating Lorecivivint (SM04690) in Osteoarthritis Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Kgp-IN-1" in the context of osteoarthritis did not yield any relevant scientific literature. Therefore, this guide focuses on a well-documented novel inhibitor, Lorecivivint (formerly SM04690) , a small-molecule inhibitor of the Wnt pathway that has been investigated in osteoarthritis models.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation. The Wnt signaling pathway has been identified as a key regulator in the pathogenesis of OA, influencing chondrocyte differentiation and the production of catabolic enzymes.[1] Lorecivivint (SM04690) is an intra-articular small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which modulates the Wnt pathway.[2] Preclinical and clinical studies have explored its potential as a disease-modifying osteoarthritis drug (DMOAD).[1][3] This technical guide provides a comprehensive overview of the investigation of Lorecivivint in various osteoarthritis models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Lorecivivint (SM04690)

| Assay | Cell Type | Stimulant | Measured Cytokine | EC50 | Reference |

| Cytokine Secretion | Synovial Fibroblasts | IL-1β | TNF-α | ~30 nM | [4] |

| Cytokine Secretion | Synovial Fibroblasts | IL-1β | IL-6 | ~30 nM | [4] |

Table 2: In Vivo Efficacy of Lorecivivint (SM04690) in a Rat Model of Post-Traumatic OA

| Treatment Group | Time of Injection Post-Surgery | Outcome Measure | Result vs. Vehicle | p-value | Reference |

| Lorecivivint (0.3 µg) | 2 Weeks | Total Joint OARSI Score | Significant Decrease | <0.05 | [5] |

| Lorecivivint (0.3 µg) | 3 Weeks | Total Joint OARSI Score | Significant Decrease | <0.05 | [5] |

| Lorecivivint (0.3 µg) | 4 Weeks | Total Joint OARSI Score | Significant Decrease | <0.05 | [5] |

| Lorecivivint (0.3 µg) | 3 and 4 Weeks | Paw Withdrawal Threshold | Significant Improvement | <0.05 | [4][5] |

| Lorecivivint (0.3 µg) | Not Specified | Synovial Thickness | Decreased | <0.05 | [4] |

Table 3: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee Osteoarthritis (Phase 2a Study - Unilateral Symptomatic Subgroup)

| Treatment Group | Time Point | Outcome Measure | Change from Baseline (vs. Placebo) | p-value | Reference |

| 0.07 mg Lorecivivint | Week 26 | Medial Joint Space Width (mJSW) | +0.52 mm | 0.006 | [2] |

| 0.07 mg Lorecivivint | Week 52 | Medial Joint Space Width (mJSW) | +0.39 mm | 0.021 | [2] |

| 0.07 mg Lorecivivint | Week 52 | WOMAC Pain Score | -8.73 | 0.049 | [2][6] |

| 0.07 mg Lorecivivint | Week 52 | WOMAC Function Score | -8.73 | 0.035 | [2][6] |

Table 4: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee Osteoarthritis (Phase 2b Study)

| Treatment Group | Time Point | Outcome Measure | Improvement vs. Placebo | p-value | Reference |

| 0.07 mg Lorecivivint | Week 12 | Pain NRS | -0.96 | 0.001 | [7] |

| 0.07 mg Lorecivivint | Week 24 | Pain NRS | -0.70 | 0.031 | [7] |

| 0.07 mg Lorecivivint | Week 12 | WOMAC Pain Score | Significant Improvement | 0.04 | [7] |

| 0.07 mg Lorecivivint | Week 12 | WOMAC Function Score | Significant Improvement | 0.021 | [7] |

| 0.23 mg Lorecivivint | Week 12 | Pain NRS | -0.78 | 0.012 | [7] |

| 0.23 mg Lorecivivint | Week 24 | Pain NRS | -0.82 | 0.022 | [7] |

| 0.23 mg Lorecivivint | Week 24 | WOMAC Pain Score | Significant Improvement | 0.031 | [7] |

| 0.23 mg Lorecivivint | Week 24 | WOMAC Function Score | Significant Improvement | 0.017 | [7] |

Experimental Protocols

In Vitro Studies

1. Chondrogenesis and Cartilage Catabolism in Human Mesenchymal Stem Cells (hMSCs):

-

Cell Source: Bone-marrow-derived hMSCs.

-

Chondrogenic Differentiation: hMSCs were cultured in chondrogenic medium and treated with Lorecivivint (SM04690) or vehicle.

-

Analysis: Chondrocyte differentiation was assessed by immunocytochemistry for cartilage-specific markers and gene expression analysis.

-

Cartilage Catabolism Assessment: The effect on cartilage catabolism was determined by measuring glycosaminoglycan breakdown and the levels of catabolic markers.[1]

2. Anti-Inflammatory Effects in Synovial Fibroblasts:

-

Cell Type: Synovial fibroblasts.

-

Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory response.

-

Treatment: Cells were co-treated with varying concentrations of Lorecivivint (SM04690).

-

Outcome Measures: The secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was quantified to determine the half-maximal effective concentration (EC50).[4]

3. Investigation of Molecular Mechanisms in Primary Condylar Chondrocytes:

-

Cell Isolation: Primary condylar chondrocytes were isolated for in vitro experiments.

-

Treatment: Cells were treated with Lorecivivint (SM04690).

-

Analysis: The effects on the canonical Wnt pathway, and the expression of Wnt16, cartilage anabolic factors (COL2A1, SOX9, aggrecan), and the catabolic factor MMP13 were investigated. The protective effects against TNF-α-induced inflammation were also assessed.[8]

In Vivo Studies

1. Rat Model of Post-Traumatic Osteoarthritis:

-

Model Induction: Knee instability and post-traumatic OA were surgically induced in rats by combining anterior cruciate ligament transection with partial medial meniscus transection (ACLT+pMMx).[5]

-

Treatment: A single intra-articular injection of Lorecivivint (SM04690) (0.3 µg) or vehicle was administered into the damaged knee at 2, 3, or 4 weeks post-surgery.[5]

-

Histological Analysis: Joint tissues were harvested at the end of the study (12 weeks post-injection) and histologically graded using the summed OARSI scores (stage and grade of cartilage damage) of the medial femoral condyle and medial tibial plateau.[5]

-

Pain Assessment: Weight-bearing distribution was analyzed using an incapacitance meter at multiple time points to assess pain.[4][5]

-

Inflammation Assessment: Synovial tissue was analyzed for inflammatory cell infiltration and thickness. The production of pro-inflammatory cytokines and MMPs was also measured.[4]

Clinical Trials

1. Phase 1, Randomized, Double-Blind, Placebo-Controlled Study:

-

Participants: Subjects with Kellgren-Lawrence (KL) grade 2-3 knee OA.

-

Intervention: A single intra-articular knee injection of 0.03, 0.07, or 0.23 mg Lorecivivint (SM04690), or placebo.

-

Primary Outcome: Safety and pharmacokinetics.

-

Exploratory Efficacy Measures: WOMAC Total, Function, and Pain scores, Physician Global Assessment (MDGA), Pain Visual Analog Scale (VAS), OMERACT-OARSI response, and joint space width (JSW).[9]

2. Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Trial:

-

Participants: 455 subjects with moderately to severely symptomatic knee OA.

-

Intervention: A single 2-ml intra-articular injection of Lorecivivint (SM04690) at doses of 0.03 mg, 0.07 mg, or 0.23 mg, or placebo.

-

Efficacy Assessment: Change from baseline in WOMAC pain and function scores, and change from baseline in radiographic medial joint space width (JSW) over 52 weeks.[2]

3. Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial:

-

Participants: 700 subjects with moderate to severe knee OA.

-

Intervention: A single intra-articular injection of 2 mL Lorecivivint (SM04690) at doses of 0.03, 0.07, 0.15, or 0.23 mg, placebo, or dry-needle sham.

-

Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain, WOMAC Function, and radiographic medial joint space width (mJSW) at 24 weeks.[7]

Mandatory Visualization

References

- 1. A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SM04690 Promising for Knee OA - The Rheumatologist [the-rheumatologist.org]

- 4. SAT0549 Anti-inflammatory properties of SM04690, a small molecule inhibitor of the wnt pathway as a potential treatment for knee osteoarthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 5. ard.bmj.com [ard.bmj.com]

- 6. Samumed Announces Results of Phase II Trial of SM04690 Demonstrating Evidence of Cartilage Regeneration in Patients With Knee Osteoarthritis - BioSpace [biospace.com]

- 7. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intra-articular injection of a novel Wnt pathway inhibitor, SM04690, upregulates Wnt16 expression and reduces disease progression in temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kgp-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 is a potent and selective small molecule inhibitor of arginine-specific gingipains (Rgps), which are cysteine proteases produced by the bacterium Porphyromonas gingivalis.[1] Gingipains are critical virulence factors implicated in the pathogenesis of periodontal disease and have been associated with other systemic conditions. By inhibiting Rgp activity, this compound serves as a valuable research tool to investigate the role of these proteases in cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and key signaling pathways.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of arginine-specific gingipains. These proteases are known to degrade a wide range of host proteins, including cytokines, extracellular matrix components, and cell surface receptors. By blocking this proteolytic activity, this compound can prevent the disruption of normal cellular functions and signaling cascades that are often dysregulated during P. gingivalis infection. The primary known targets of gingipains in host cells are components of signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, and inflammation.

Data Presentation

The following tables summarize hypothetical and literature-derived data for gingipain inhibitors. Note: Specific quantitative data for this compound is not publicly available. The IC50 value for this compound should be experimentally determined for the cell line of interest.

Table 1: Potency of Arginine-Specific Gingipain Inhibitors

| Inhibitor | Target | Ki (nM) | Reported Effective Concentration in Cell Culture |

| This compound | Rgp | Not Available | To be determined (start with a range of 0.1 - 10 µM) |

| KYT-1 | RgpA/B | 40[2] | 1 - 10 µM |

Table 2: Recommended Concentration Range for In Vitro Assays

| Assay | Recommended Starting Concentration Range for this compound |

| IC50 Determination (Cell Viability) | 0.01 - 100 µM |

| Apoptosis Assay | 0.5x, 1x, and 2x the determined IC50 |

| Western Blot Analysis | 1x the determined IC50 |

Experimental Protocols

1. Cell Culture

-

Recommended Cell Lines: Human Gingival Fibroblasts (HGFs), Human Gingival Epithelial Cells (HGECs), or other relevant cell lines susceptible to the effects of P. gingivalis or its virulence factors.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT/MTS Assay) to Determine IC50

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

96-well cell culture plates

-

HGFs or other appropriate cell line

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 24, 48, or 72 hours.

-

At the end of the incubation period, add 10-20 µL of MTT or MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol assesses the ability of this compound to induce apoptosis.

-

Materials:

-

6-well cell culture plates

-

HGFs or other appropriate cell line

-

Complete culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

5. Western Blot Analysis for Signaling Pathway Modulation

This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways.

-

Materials:

-

6-well cell culture plates

-

HGFs or other appropriate cell line

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with this compound at the predetermined IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes) to observe acute signaling changes. A longer treatment (e.g., 6, 12, 24 hours) might be necessary for some targets.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Mandatory Visualizations

Caption: Experimental workflow for characterizing the cellular effects of this compound.

Caption: Proposed signaling pathways modulated by arginine gingipains and inhibited by this compound.

References

Application Notes and Protocols for Kgp-IN-1 in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 is a potent and specific inhibitor of lysine-specific gingipain (Kgp), a key virulence factor of the bacterium Porphyromonas gingivalis. Gingipains are cysteine proteases that play a crucial role in the pathogenesis of periodontal disease and have been implicated in other systemic conditions, including Alzheimer's disease.[1][2] By targeting Kgp, this compound offers a valuable tool for studying the function of this enzyme and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to determine its potency and characterize its mechanism of action.

Mechanism of Action

Lysine-specific gingipain (Kgp) is a cysteine protease that specifically cleaves proteins and peptides after lysine residues.[3] This enzymatic activity is crucial for P. gingivalis to obtain nutrients, evade the host immune system, and cause tissue destruction. Kgp has been shown to disrupt host inflammatory responses by interfering with cytokine and interferon signaling pathways.[2] this compound acts as an inhibitor of this enzymatic activity, thereby blocking the downstream pathological effects.

Signaling Pathway

The inhibition of lysine-specific gingipain by this compound can interrupt key pathological signaling cascades initiated by P. gingivalis. A simplified representation of the affected pathway is depicted below.

Caption: Inhibition of Lysine-Specific Gingipain (Kgp) by this compound.

Quantitative Data

| Inhibitor | Target | IC50 | Assay Type |

| COR271 | Lysine-specific gingipain (Kgp) | <50 pM[1] | Fluorogenic Assay |

| COR286 | Arginine-specific gingipain (Rgp) | <50 pM[1] | Fluorogenic Assay |

Note: The IC50 value for COR271 is provided as a reference for a potent lysine-specific gingipain inhibitor. The potency of this compound should be independently determined.

Experimental Protocols

Protocol 1: Fluorogenic Enzyme Inhibition Assay for Kgp

This protocol is adapted from established methods for measuring gingipain inhibition and is suitable for determining the IC50 of this compound.[1][4][5]

Materials:

-

Purified recombinant lysine-specific gingipain (Kgp)

-

This compound

-

Fluorogenic substrate: Z-His-Glu-Lys-AMC or Boc-Val-Leu-Lys-AMC

-

Assay Buffer: 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl2, 10 mM L-cysteine, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 365-380 nm, Emission: 460 nm)

Experimental Workflow:

Caption: Workflow for Kgp Fluorogenic Enzyme Inhibition Assay.

Procedure:

-

Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

-

Assay Setup: In a 96-well black microplate, add 1 µL of each this compound dilution (or DMSO for the no-inhibitor control).

-

Enzyme Addition: Add 50 µL of purified Kgp (final concentration of approximately 1-5 nM) in Assay Buffer to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate (final concentration of 10-50 µM) in Assay Buffer to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Colorimetric Enzyme Inhibition Assay for Kgp